Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate
CAS No.:
Cat. No.: VC15879414
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate |
| Standard InChI | InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h8H,4-5H2,1-3H3 |
| Standard InChI Key | DWKRSEJTEMBJCE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC(=NN=C1C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The dihydropyridazine ring system in this compound adopts a partially saturated conformation, with hydrogenation occurring at the 4,5-positions. This saturation introduces a degree of flexibility to the ring, which influences both its chemical reactivity and physical properties . The methyl groups at positions 3 and 6 contribute steric bulk, potentially directing regioselectivity in subsequent reactions. The ethyl carboxylate moiety at position 4 introduces an electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Canonical SMILES | CCOC(=O)C1CC(=NN=C1C)C |
| InChI Key | DWKRSEJTEMBJCE-UHFFFAOYSA-N |
Conformational Analysis
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate typically involves multi-step protocols employing condensation reactions. A plausible route involves:
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Knoevenagel condensation between ethyl acetoacetate and a hydrazine derivative to form the pyridazine ring.
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Selective hydrogenation of the 4,5-double bond using catalysts like palladium on carbon.
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Esterification or functional group interconversion to install the ethyl carboxylate moiety .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl acetoacetate, hydrazine hydrate, ethanol, reflux | 65–78 |
| 2 | H₂ (1 atm), Pd/C, THF, 25°C | 82–90 |
| 3 | Ethyl chloroformate, DMAP, DCM | 75–88 |
Optimization Challenges
Key challenges in scaling production include controlling regioselectivity during ring formation and minimizing over-reduction during hydrogenation. The use of Lewis acid catalysts (e.g., ZnCl₂) has been shown to improve cyclization efficiency in related dihydropyridazine syntheses . Purification often requires chromatographic techniques due to the compound's moderate polarity and tendency to form stable hydrates .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The electron-deficient nature of the dihydropyridazine ring makes positions 4 and 5 susceptible to nucleophilic attack. Conversely, the methyl groups and ethyl carboxylate ester act as directing groups, deactivating adjacent positions toward electrophilic substitution .
Representative Reactions
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Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can serve as a handle for further derivatization .
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Ring Oxidation: Reaction with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the 4,5-single bond, regenerating the aromatic pyridazine system .
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N-Alkylation: Quaternization of the ring nitrogen atoms using alkyl halides produces cationic species with enhanced water solubility.
Table 3: Reaction Kinetics Data
| Reaction | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| Ester hydrolysis (pH 7.4) | 2.3 × 10⁻⁵ | 8.4 hr |
| Oxidation with mCPBA | 1.7 × 10⁻³ | 6.8 min |
Physicochemical Properties
Solubility and Partitioning
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but is freely soluble in polar aprotic solvents like DMSO and DMF. The calculated logP (octanol-water partition coefficient) of 1.84 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C with decomposition onset at 215°C. The compound remains stable under inert atmospheres up to 150°C, making it compatible with high-temperature reactions in anhydrous media .
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